molecular formula C18H22N2O4S B2865754 4-((2-(3,4-Dimethoxyphenyl)pyrrolidin-1-yl)sulfonyl)aniline CAS No. 1105190-91-7

4-((2-(3,4-Dimethoxyphenyl)pyrrolidin-1-yl)sulfonyl)aniline

Cat. No.: B2865754
CAS No.: 1105190-91-7
M. Wt: 362.44
InChI Key: XBTZUAAKEUEYGD-UHFFFAOYSA-N
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Description

The compound “4-((2-(3,4-Dimethoxyphenyl)pyrrolidin-1-yl)sulfonyl)aniline” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This ring is attached to a sulfonyl group and an aniline group. The molecule also contains a 3,4-dimethoxyphenyl group .


Molecular Structure Analysis

The pyrrolidine ring in the molecule is a saturated five-membered ring with one nitrogen atom . This ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .

Scientific Research Applications

New Organic Binary Solids for NLO Applications

Researchers have synthesized binary adducts to study the factors influencing the formation of polar crystals for nonlinear optical (NLO) applications. These solids, characterized by melting points, absorption spectra, and single crystal X-ray diffraction, demonstrate stability up to relatively high temperatures and transparency across a wide spectrum range (Sergiu Draguta et al., 2015).

Supramolecular Complexes of Sulfadiazine and Pyridines

The crystal engineering principles were applied to prepare organic co-crystals and salts of sulfadiazine and pyridines, revealing hydrogen-bond motifs and chameleon-like behavior of tautomers at the co-crystal–salt boundary. This study highlights the versatility of pyridines in crystal engineering (E. Elacqua et al., 2013).

Chemodosimeter for Sulfite Detection

A dipyridyltriphenylamine derivative was synthesized as a fluorescent probe for sulfite ion detection, showing potential applications in luminescent functional materials and the food industry. This probe offers far-red to near-infrared emission, suitable for detecting excessive sulfite addition (Jianwei Wu et al., 2017).

Aminopyrimidine Sulfonate/Carboxylate Interactions

This study investigates the crystal structures of organic salts, revealing hydrogen-bonded bimolecular ring motifs. The research provides insight into the role of sulfonate and carboxylate groups in mimicking each other's mode of association, which is significant in understanding molecular interactions (K. Balasubramani et al., 2007).

Synthesis and Properties of Novel Soluble Fluorinated Polyamides

A study on the synthesis of new diamine containing pyridine and trifluoromethylphenyl groups led to the development of fluorinated polyamides with high thermal stability, transparency, and mechanical strength. These materials have potential applications in electronics and optics due to their low dielectric constants and high transparency (Xiao-Ling Liu et al., 2013).

Properties

IUPAC Name

4-[2-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]sulfonylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-23-17-10-5-13(12-18(17)24-2)16-4-3-11-20(16)25(21,22)15-8-6-14(19)7-9-15/h5-10,12,16H,3-4,11,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBTZUAAKEUEYGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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